molecular formula C12H15N3OS B5588450 6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B5588450
M. Wt: 249.33 g/mol
InChI Key: LPGBFJNAZBWSQY-UHFFFAOYSA-N
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Description

6-Amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a molecular formula of C12H15N3OS[_{{{CITATION{{{1{6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano [3,4-c ](https://wwwchemicalbookcom/ProductChemicalPropertiesCB01939048htm){{{CITATION{{{2{Synthesis and Prediction of Antitumor Activity of New Fused Pyrano3,4 ...[{{{CITATION{{{_3{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process[_{{{CITATION{{{2{Synthesis and Prediction of Antitumor Activity of New Fused Pyrano[3,4 ...](https://link.springer.com/article/10.1134/S1070363222030069). One common method involves the reaction of a ketone with malonic acid dinitrile and aryl isothiocyanates in the presence of triethylamine[{{{CITATION{{{2{Synthesis and Prediction of Antitumor Activity of New Fused Pyrano3,4 .... This reaction proceeds without the isolation of intermediate compounds, leading to the formation of the target compound[{{{CITATION{{{_2{Synthesis and Prediction of Antitumor Activity of New Fused Pyrano3,4 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis and Prediction of Antitumor Activity of New Fused Pyrano3,4 ...[{{{CITATION{{{_4{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Additionally, it may have antitumor properties, making it a candidate for further research in cancer therapy[_{{{CITATION{{{_2{Synthesis and Prediction of Antitumor Activity of New Fused Pyrano3,4 ....

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways suggests possible applications in drug development.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Pyrano[3,4-c]pyridine derivatives: These compounds share a similar core structure but may differ in substituents and functional groups.

  • Thioxo derivatives: Compounds containing the thioxo group (-S=) are structurally related and may exhibit similar biological activities.

Uniqueness: 6-Amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-amino-3,3,7-trimethyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-12(2)4-7-8(5-13)10(14)15(3)11(17)9(7)6-16-12/h4,6,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBFJNAZBWSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=S)N(C(=C2C#N)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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